

An In-Depth Technical Guide to m-Cyclopropylanisole: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name:	1-Cyclopropyl-3-methoxybenzene
CAS No.:	54134-93-9
Cat. No.:	B1624649

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the cyclopropyl moiety has emerged as a critical structural motif. Its unique conformational rigidity and electronic properties can impart significant advantages to molecular design, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. This guide provides a comprehensive technical overview of m-cyclopropylanisole (**1-cyclopropyl-3-methoxybenzene**), a key building block for the synthesis of more complex molecules. We will delve into its chemical structure, molecular weight, synthesis, and the broader significance of the cyclopropyl group in contemporary research.

Molecular Structure and Properties

m-Cyclopropylanisole is an aromatic organic compound featuring a cyclopropyl group and a methoxy group attached to a benzene ring at the meta position.

Chemical Structure

The structure of m-cyclopropylanisole is characterized by a benzene ring substituted at positions 1 and 3. A cyclopropyl ring is attached to the first carbon, and a methoxy group (-OCH₃) is attached to the third carbon.

IUPAC Name: **1-cyclopropyl-3-methoxybenzene** CAS Number: 54134-93-9[1] Molecular Formula: C₁₀H₁₂O[1] SMILES: COc1cccc(C2CC2)c1[1]

Visualization of the Molecular Structure of m-Cyclopropylanisole:

Caption: 2D representation of the m-cyclopropylanisole molecule.

Physicochemical Properties

A summary of the key physicochemical properties of m-cyclopropylanisole is provided in the table below. It is important to note that while the molecular formula and weight are definitive, experimental physical properties such as boiling and melting points are not readily available in the public domain and are therefore listed as not available.

Property	Value	Source
Molecular Weight	148.20 g/mol	[1]
Exact Mass	148.08900	[1]
Boiling Point	N/A	
Melting Point	N/A	
Density	N/A	
LogP	2.57260	[1]

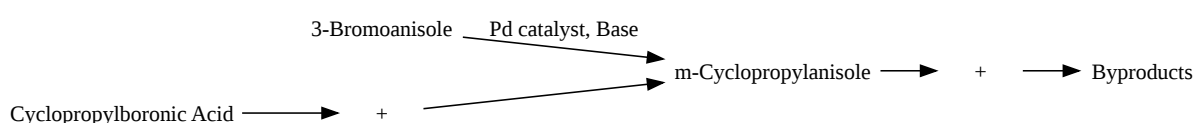
Synthesis of m-Cyclopropylanisole

The primary and most efficient method for the synthesis of m-cyclopropylanisole is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.

Theoretical Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of m-cyclopropylanisole via a Suzuki-Miyaura coupling involves the reaction of an aryl halide (or triflate) with a cyclopropylboronic acid or its ester. In this case, 3-bromoanisole is a readily available starting material that can be coupled with cyclopropylboronic acid.

Reaction Scheme:



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Sources

- 1. [BENZENE, 1-CYCLOPROPYL-3-METHOXY | CAS#:54134-93-9 | Chemsrcc](#) [chemsrc.com]
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